双脱氧可那霉素

描述

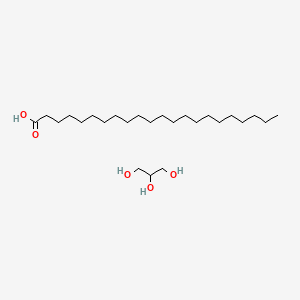

Didocosanoin is a diacylglycerol that contains the saturated 22-carbon fatty acid docosanoic acid at two positions . It is a naturally occurring molecule found in a variety of plants and has been studied for its potential therapeutic applications.

Molecular Structure Analysis

Didocosanoin has a molecular formula of C47H92O5 . Its structure includes two docosanoic acid molecules esterified with a glycerol molecule . The detailed structural analysis is not available in the search results.

Physical And Chemical Properties Analysis

Didocosanoin has a molecular weight of 737.2 Da . It is a solid substance with a density of 0.9±0.1 g/cm³ . Other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are also provided .

科学研究应用

药物发现和开发

双脱氧可那霉素在药物发现中的作用没有直接提及,但药物发现的过程本身已随着时间的推移而发生了显着变化。分子生物学和基因组科学的进步对药物发现产生了深远的影响,导致了针对各种疾病的新型治疗剂的开发 (Drews,2000)。这一背景对于理解双脱氧可那霉素可能被研究的更广泛的科学领域至关重要。

公共卫生政策研究中的研究设计

尽管与双脱氧可那霉素没有直接联系,但差分差分 (DID) 研究的设计提供了一个潜在有用的框架,用于研究双脱氧可那霉素在公共卫生环境中的影响。DID 设计对于在随机对照试验不切实际或不道德的领域研究因果关系至关重要 (Wing、Simon 和 Bello-Gomez,2018)。

基础科学在医学发展中的作用

基础科学在开发新药中的重要性,例如了解分子的结构和功能,值得注意。这项研究导致了新的治疗靶点的发现,这可能与双脱氧可那霉素在医学中的应用相关 (Samuelsson,2012)。

临床试验中的药物相互作用管理

代谢和转运药物相互作用数据库 (DIDB) 是在临床试验中管理新药药物相互作用的工具。该数据库可能有助于理解和管理双脱氧可那霉素与其他药物的相互作用 (Hachad、Ragueneau-Majlessi 和 Levy,2010)。

PET 和药物研究

正电子发射断层扫描 (PET) 已成为药物研究中一种强大的工具,可深入了解药代动力学和药效学事件。该技术可用于研究双脱氧可那霉素对人类和动物的影响 (Fowler 等人,1999)。

废水处理中的藻类系统

用于废水处理的藻类生产系统代表了以学校为基础的科学研究的一个例子。虽然与双脱氧可那霉素没有直接联系,但这一研究领域展示了天然产物在环境应用中的潜力,其中可能包括未来研究中的双脱氧可那霉素 (Paton,1994)。

动物研究在预测人类毒性方面的局限性

动物研究在预测临床试验中的人类毒性方面的局限性突出了替代研究方法的必要性。在考虑双脱氧可那霉素等化合物的安全性和有效性时,这一理解至关重要 (Norman,2019)。

早期的核苷逆转录酶抑制剂

虽然不针对双脱氧可那霉素,但用于治疗艾滋病毒的核苷逆转录酶抑制剂的历史表明,科学发现和药物开发如何导致医学的重大进步。这一途径可能类似于双脱氧可那霉素未来潜在的应用 (Martin 等人,2010)。

药物开发中的海洋天然产物

海洋天然产物,如二聚霉素,展示了天然物质在药物开发中的潜力,包括抗肿瘤和抗病毒活性。这一研究领域可能与双脱氧可那霉素的研究及其可能的应用相关 (Lee 等人,2012)。

尼古丁和烟草研究学会

虽然与双脱氧可那霉素没有直接关系,但对尼古丁和烟草的研究反映了生物学、行为学和社会科学在理解物质影响方面的复杂相互作用。该领域的见解可以为适用于双脱氧可那霉素的研究方法提供信息 (Perkins 等人,1996)。

Diderot:用于图像分析和可视化的并行 DSL

虽然不直接涉及双脱氧可那霉素,但用于生物医学图像分析和可视化的 Diderot 并行特定领域语言可能是分析和可视化与双脱氧可那霉素研究相关的数据的一个有价值的工具 (Chiw 等人,2012)。

动物研究的伦理

动物研究中的伦理考虑对于任何涉及双脱氧可那霉素等新物质的研究都是至关重要的。了解这些伦理框架对于进行负责任的研究非常重要 (Festing 和 Wilkinson,2007)。

药物遗传学研究网络

美国国立卫生研究院药物遗传学研究网络重点研究药物反应与遗传变异之间的相关性,这可能与了解个体对双脱氧可那霉素的反应有关,尤其是在个性化医疗方面 (Giacomini 等人,2007)。

作用机制

Target of Action

Glyceryl dibehenate, also known as Didocosanoin, is primarily used in the development of lipid-based nanocarriers such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoparticles . These lipid-based nanocarriers are the primary targets of Glyceryl dibehenate .

Mode of Action

Glyceryl dibehenate interacts with its targets by being incorporated into the lipid matrix of the nanocarriers . It is obtained by esterification of glycerol with behenic acid . This compound is used as a solid lipid in the production of SLNs, where it helps maintain the drug in a solubilized form . This interaction results in the formation of stable lipid systems that can effectively carry and deliver drugs .

Biochemical Pathways

The primary biochemical pathway affected by Glyceryl dibehenate involves the enhancement of the aqueous solubility of drugs . By being incorporated into lipid-based nanocarriers, Glyceryl dibehenate helps to eliminate the dissolution/dissolving step, which is often the rate-limiting factor for oral absorption of poorly water-soluble drugs . This results in an enhancement of the bioavailability of these drugs .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Glyceryl dibehenate are primarily related to its role in enhancing the bioavailability of drugs . By being incorporated into lipid-based nanocarriers, Glyceryl dibehenate helps to improve the solubility and dissolution rate of poorly water-soluble drugs . This leads to an increase in the bioavailability of these drugs .

Result of Action

The molecular and cellular effects of Glyceryl dibehenate’s action primarily involve the enhancement of drug delivery . By improving the solubility and dissolution rate of poorly water-soluble drugs, Glyceryl dibehenate helps to increase the effectiveness of these drugs . This can lead to improved therapeutic outcomes .

Action Environment

The action, efficacy, and stability of Glyceryl dibehenate can be influenced by various environmental factors. For instance, under strong acid or strong alkali conditions, Glyceryl dibehenate can be easily hydrolyzed .

生化分析

Biochemical Properties

Glyceryl Dibehenate is a lipid which contains 15–23% of monoglycerides, 40–60% of diesters and 21–35% of triesters content

Cellular Effects

It has been used in the production of solid lipid nanoparticles (SLNs) for topical application . The SLNs prepared using Glyceryl Dibehenate showed higher entrapment and significant sustained release of diazepam compared to formulations with glyceryl stearate .

Molecular Mechanism

It is known to be involved in the formation of lipid-based nanocarriers such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs)

Temporal Effects in Laboratory Settings

Glyceryl Dibehenate has been used in the production of SLNs for topical application . The SLNs were found to have a larger size and higher entrapment, and they showed a noteworthy prolonged release of diazepam when compared to formulations containing glyceryl stearate .

属性

IUPAC Name |

docosanoic acid;propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;4-1-3(6)2-5/h2-21H2,1H3,(H,23,24);3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNVYIUJKRRNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64366-79-6, 446021-95-0 | |

| Record name | 1,2,3-Propanetriol, homopolymer, docosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64366-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Propanetriol, homopolymer, monodocosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446021-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

432.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77538-19-3, 99880-64-5 | |

| Record name | Glycerol behenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77538-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl dibehenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099880645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B1592421.png)

![1,4-Bis[(4-methoxyphenyl)methyl]-3-propan-2-ylpiperazine-2,5-dione](/img/structure/B1592425.png)